molecular formula C12H4Cl6 B1195869 2,2',3,3',4,6'-Hexachlorobiphenyl CAS No. 38380-05-1

2,2',3,3',4,6'-Hexachlorobiphenyl

Cat. No.: B1195869
CAS No.: 38380-05-1
M. Wt: 360.9 g/mol
InChI Key: OKBJVIVEFXPEOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’,3,3’,4,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination . Industrial production methods for PCBs, including 2,2’,3,3’,4,6’-Hexachlorobiphenyl, involved similar chlorination processes but on a larger scale .

Chemical Reactions Analysis

2,2’,3,3’,4,6’-Hexachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its atropselective oxidation by human liver microsomes, leading to the formation of hydroxylated metabolites . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are hydroxylated derivatives such as 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol .

Scientific Research Applications

2,2’,3,3’,4,6’-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. In chemistry, it serves as a model compound for studying the behavior and fate of PCBs in the environment. In biology and medicine, research has focused on its neurotoxic effects and its role in neurodevelopmental disorders . Additionally, it has been used in studies investigating the mechanisms of PCB metabolism and biotransformation in humans .

Biological Activity

2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds characterized by their multiple chlorine substitutions on biphenyl structures. This compound is notable for its significant biological activity and environmental persistence, making it a subject of extensive research concerning its toxicological effects and mechanisms of action.

  • Molecular Formula : C₁₂H₄Cl₆
  • Molecular Weight : 360.88 g/mol
  • Boiling Point : 385-420 °C
  • Melting Point : ~150 °C
  • Flash Point : ~141 °C
  • Biological Half-Life : Approximately 436.52 days .

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in various biological responses, including:

  • Cellular Communication Disruption : PCB-132 can inhibit intercellular communication, promoting tumor growth through mechanisms that remain partially understood .
  • Reactive Metabolite Formation : The compound generates reactive metabolites that can cause cellular injury and proliferation by increasing reactive oxygen species (ROS) levels, disrupting cytochrome P450 (CYP) oxygenases and glutathione S-transferases .
  • Calcium Homeostasis Alteration : It affects calcium channel function, which may lead to neurological changes through mechanisms dependent on the AhR .

Toxicological Effects

Research indicates several toxicological effects associated with PCB-132 exposure:

  • Carcinogenic Potential : Classified as a type B2 carcinogen by the IRIS database based on studies showing carcinogenicity in animal models . Although human evidence remains inconclusive, there are indications of potential carcinogenic effects.
  • Hepatic Effects : In animal studies, PCB-132 has been linked to increased liver weight and porphyrin accumulation in the liver of rats, suggesting potential hepatic porphyria development .
  • Mortality in Avian Species : A single dose of Aroclor 1260 (a PCB mixture including PCB-132) resulted in mortality in pigeons within 120 hours post-exposure .

Study 1: Liver Effects in Rats

A study conducted on rats exposed to varying doses of PCB-132 showed:

  • Increased activation of liver enzymes such as ethoxyresorufin deethylase and aminopyrine demethylase.
  • No immediate toxic effects were observed despite increased liver weight .

Study 2: Environmental Persistence

PCB-132's classification as a persistent organic pollutant (POP) highlights its long-term environmental impact. Its stability contributes to bioaccumulation in wildlife and potential biomagnification in food chains. This persistence raises concerns regarding ecological and human health risks associated with contaminated environments.

Summary of Findings

The biological activity of this compound is marked by its interactions with critical cellular pathways and its potential for significant toxicological effects. The following table summarizes key findings related to its biological activity:

Characteristic Details
Molecular FormulaC₁₂H₄Cl₆
Biological Half-Life~436.52 days
MechanismsAhR interaction, ROS generation
Carcinogenic ClassificationType B2 carcinogen
Toxic EffectsLiver enlargement, potential hepatic porphyria
Environmental ImpactPersistent organic pollutant (POP), bioaccumulation risk

Properties

IUPAC Name

1,2,3-trichloro-4-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBJVIVEFXPEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074141
Record name 2,2',3,3',4,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-05-1
Record name PCB 132
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814T8D9W95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2',3,3',4,6'-Hexachlorobiphenyl
2,2',3,3',4,6'-Hexachlorobiphenyl
2,2',3,3',4,6'-Hexachlorobiphenyl
2,2',3,3',4,6'-Hexachlorobiphenyl
2,2',3,3',4,6'-Hexachlorobiphenyl
2,2',3,3',4,6'-Hexachlorobiphenyl

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